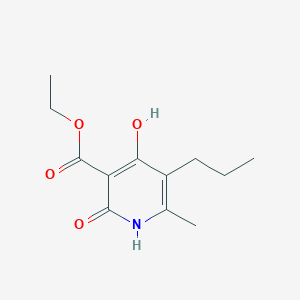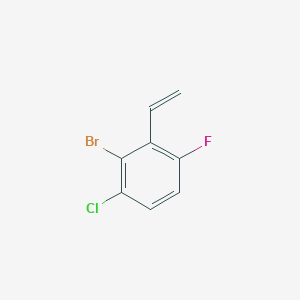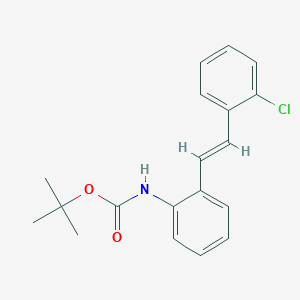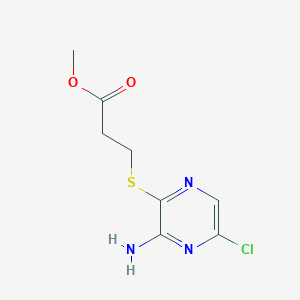
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with an amino group at the 3-position and a chlorine atom at the 5-position. The thioether linkage connects the pyrazine ring to a propanoate ester group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-dichloropyrazine with ammonia or an amine source.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the 3-amino-5-chloropyrazine with a thiol compound, such as 3-mercaptopropanoic acid, under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the pyrazine ring, leading to various reduced derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives and reduced pyrazine compounds.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the pyrazine ring, along with the thioether linkage, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- Methyl 3-((3-cyanopyrazin-2-yl)thio)propanoate
- Methyl 3-((3-hydroxy-2-(hydroxymethyl)propyl)thio)propanoate
- Methyl 3-((2,3-dihydroxypropyl)thio)propanoate
Uniqueness
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate is unique due to the presence of both an amino group and a chlorine atom on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. The thioether linkage further enhances its versatility in chemical synthesis and biological interactions, making it a valuable compound for various applications.
特性
分子式 |
C8H10ClN3O2S |
|---|---|
分子量 |
247.70 g/mol |
IUPAC名 |
methyl 3-(3-amino-5-chloropyrazin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H10ClN3O2S/c1-14-6(13)2-3-15-8-7(10)12-5(9)4-11-8/h4H,2-3H2,1H3,(H2,10,12) |
InChIキー |
SFSJHPITEJQHQY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCSC1=NC=C(N=C1N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
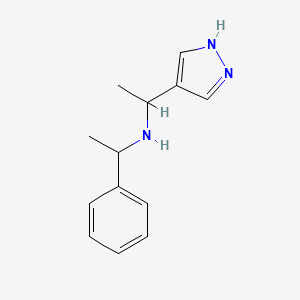
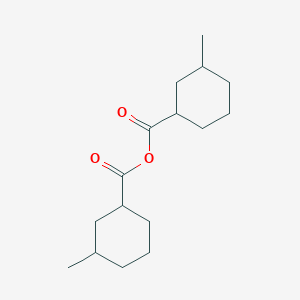
![2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate](/img/structure/B12843761.png)

![3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12843786.png)

![[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium](/img/structure/B12843797.png)
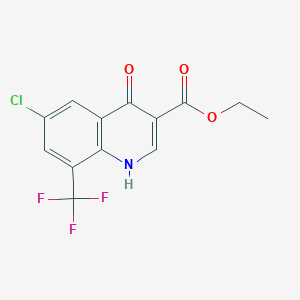
![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)
